molecular formula C3H9NO2S B13445346 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine

Cat. No.: B13445346
M. Wt: 130.22 g/mol
InChI Key: SDNXQWUJWNTDCC-NCKGIQLSSA-N
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Description

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is a deuterated compound that features both deuterium and tritium isotopes. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which can be utilized in mechanistic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine typically involves the reaction of deuterated starting materials under controlled conditions. One common method involves the use of deuterated methyl sulfone and deuterated ethylene diamine. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium and tritium isotopes provide unique insights into the compound’s behavior and transformation in chemical and biological systems. The isotopic labeling allows for precise tracking of the compound’s movement and reactions, aiding in the elucidation of complex mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
  • 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-ethanol
  • 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-thiol

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C3H9NO2S

Molecular Weight

130.22 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine

InChI

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3/i1D3,2D2,3D2

InChI Key

SDNXQWUJWNTDCC-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CS(=O)(=O)CCN

Origin of Product

United States

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